Product packaging for Bis(3,4-methylenedioxy)chalcone(Cat. No.:CAS No. 76530-89-7)

Bis(3,4-methylenedioxy)chalcone

Cat. No.: B024007
CAS No.: 76530-89-7
M. Wt: 296.27 g/mol
InChI Key: BJVBIPGXQAUWBA-DAFODLJHSA-N
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Description

Context within Chalcone (B49325) and Bis-chalcone Research

Chalcones are a class of organic compounds that form the central core of a variety of important biological molecules. They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Bis-chalcones, as the name suggests, are characterized by the presence of two chalcone moieties within a single molecule.

Bis(3,4-methylenedioxy)chalcone is distinguished by the presence of two 3,4-methylenedioxy-substituted phenyl rings. This specific structural feature is believed to contribute significantly to its biological activity. The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025) derivative.

Significance in Medicinal Chemistry and Drug Discovery

The scientific intrigue surrounding this compound lies primarily in its potential as a therapeutic agent. Research has indicated that this compound exhibits a range of biological activities, including anti-amyloidogenic, antioxidant, anti-inflammatory, and anticancer properties.

A significant area of investigation revolves around its ability to inhibit the formation of amyloid fibrils, which are protein aggregates associated with a number of neurodegenerative diseases. google.comgoogle.com Patents have described the potential use of this compound and its analogs in the treatment of amyloid diseases such as Alzheimer's disease, Parkinson's disease, and type 2 diabetes. google.comgoogle.com The proposed mechanism involves the disruption of these harmful protein aggregates.

While the primary focus of published research has been on its anti-amyloidogenic effects, the broader pharmacological potential of this compound is also a subject of ongoing investigation. Its antioxidant and anti-inflammatory properties suggest a wider range of therapeutic possibilities. However, detailed, publicly available research data on its specific anticancer and anti-inflammatory activities, including IC50 values and the specific experimental models used, remains limited in peer-reviewed literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₇H₁₂O₅ B024007 Bis(3,4-methylenedioxy)chalcone CAS No. 76530-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c18-13(12-3-6-15-17(8-12)22-10-20-15)4-1-11-2-5-14-16(7-11)21-9-19-14/h1-8H,9-10H2/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVBIPGXQAUWBA-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76530-89-7
Record name NSC162494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Derivatization Strategies for Bis 3,4 Methylenedioxy Chalcone

Classical Synthesis Approaches

The cornerstone of Bis(3,4-methylenedioxy)chalcone synthesis is the Claisen-Schmidt condensation, a reliable and widely used method for forming the α,β-unsaturated ketone core structure of chalcones.

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. In the case of this compound, the reactants are 3,4-methylenedioxyacetophenone and 3,4-methylenedioxybenzaldehyde (piperonal). This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695). encyclopedia.pubnih.gov

The mechanism involves the deprotonation of the α-carbon of 3,4-methylenedioxyacetophenone by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3,4-methylenedioxybenzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated chalcone (B49325) structure. The reaction is generally straightforward and can be performed under relatively mild conditions. encyclopedia.pub

Optimization of Reaction Conditions and Yields

The efficiency of the Claisen-Schmidt condensation for synthesizing this compound is influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time. Researchers have explored various conditions to maximize the yield and purity of the product.

Commonly used catalysts include aqueous solutions of sodium hydroxide or potassium hydroxide. The concentration of the base can affect the reaction rate and the formation of side products. The choice of solvent is also crucial, with ethanol being a frequent choice due to the good solubility of the reactants.

Efforts to optimize the reaction have led to the exploration of different catalyst systems. For instance, the use of solid catalysts can simplify the purification process and may offer environmental benefits. Temperature control is another important aspect; while some reactions proceed at room temperature, gentle heating can sometimes increase the reaction rate and improve yields. However, excessive heat can lead to undesired side reactions. Reaction times can vary from a few hours to overnight, depending on the specific conditions employed. A Chinese patent suggests that adjusting the pH to neutral with dilute hydrochloric acid or NaOH, rather than to a more acidic pH, can prevent the destruction of the methoxy (B1213986) group in similar chalcone structures and increase the yield by around 20%. google.com

Table 1: Factors Influencing Claisen-Schmidt Condensation Yields

Parameter Variation Effect on Yield and Purity
Catalyst NaOH, KOH, solid catalysts Choice and concentration affect reaction rate and byproducts.
Solvent Ethanol, Methanol Solubility of reactants and ease of product isolation.
Temperature Room temperature to gentle heating Influences reaction rate; higher temperatures may increase side reactions.
Reaction Time Hours to overnight Dependent on other parameters to achieve maximum conversion.

| pH Adjustment | Neutral vs. Acidic | Neutral pH may prevent degradation of sensitive functional groups. google.com |

Advanced and Green Chemistry Synthesis Techniques

In line with the principles of green chemistry, alternative energy sources such as microwave and ultrasound irradiation have been applied to the synthesis of chalcones, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of chalcone synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. scholarsresearchlibrary.com The synthesis of various chalcones has been successfully achieved using microwave heating in the presence of catalysts like anhydrous potassium carbonate, providing an eco-friendly and efficient alternative to traditional methods. nih.gov For ferrocenyl chalcones, microwave-assisted synthesis reduced the reaction time from 10-40 hours to just 1-5 minutes, with an increase in yield. frontiersin.org This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for chalcone synthesis. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species. The synthesis of 2'-hydroxychalcones has been successfully demonstrated using ultrasonication in an ethanol-water solvent system, offering a facile and sustainable method. researchgate.net Studies have shown that ultrasound-assisted Claisen-Schmidt condensation can lead to high yields of chalcones in shorter reaction times compared to conventional stirring methods. ekb.eg

Table 2: Comparison of Synthesis Methods for Chalcones

Method Typical Reaction Time Typical Yields Advantages
Conventional Heating Hours to days Moderate to high Well-established, simple setup
Microwave-Assisted Minutes High to excellent Rapid, higher yields, cleaner reactions scholarsresearchlibrary.comfrontiersin.org

| Ultrasound-Assisted | Minutes to hours | High | Shorter reaction times, energy efficient researchgate.netekb.eg |

Derivatization and Structural Modification of the this compound Scaffold

The this compound scaffold offers several sites for structural modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel properties. mdpi.comnih.gov These modifications can be broadly categorized into reactions involving the α,β-unsaturated ketone moiety and alterations to the aromatic rings or the methylenedioxy groups.

The enone functionality is a key site for derivatization. The double bond can undergo various addition reactions. For example, Michael addition of active methylene (B1212753) compounds can introduce new substituents at the β-position. researchgate.net The carbonyl group can be reduced or can react with nucleophiles. The flexibility of the enone bridge has been shown to be important for the biological activity of some chalcone derivatives. nih.gov

Modifications to the aromatic rings are also a common strategy. While the parent compound has 3,4-methylenedioxy groups on both rings, these can be altered or additional substituents can be introduced. The methylenedioxy group itself can be cleaved under certain conditions, although this is a less common derivatization strategy. More frequently, other functional groups are introduced onto the aromatic rings to explore structure-activity relationships. For instance, the introduction of amine substituents or the formation of heterocyclic rings fused to the chalcone core are common modifications. mdpi.com The chalcone scaffold serves as a precursor for the synthesis of various heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines. jchemrev.com

Table 3: Potential Derivatization Sites of this compound

Site of Modification Type of Reaction Potential New Functional Groups/Structures
α,β-Unsaturated Double Bond Michael Addition, Epoxidation, Cyclopropanation Alkyl chains, heterocyclic rings
Carbonyl Group Reduction, Wittig reaction, Grignard reaction Hydroxyl, new C=C bonds, tertiary alcohols
Aromatic Rings Electrophilic Aromatic Substitution Halogens, nitro groups, alkyl groups

| Methylenedioxy Group | Cleavage (under harsh conditions) | Catechol (dihydroxy) functionality |

Incorporation of Heterocyclic Moieties

A principal derivatization strategy for chalcones involves the reaction of the α,β-unsaturated ketone moiety to form various heterocyclic systems. This approach leverages the electrophilic nature of the β-carbon and the carbonyl carbon to react with binucleophilic reagents, leading to the formation of five- or six-membered rings.

Indole (B1671886) Derivatives: The synthesis of indole-chalcone hybrids typically involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an indole-containing aldehyde. nih.govacs.org In a relevant study, new indole-chalcone hybrids were synthesized through the base-catalyzed condensation of 3′,4′-(methylenedioxy)acetophenone with various heteroaromatic aldehydes that feature an indole ring. nih.govacs.org This reaction is generally carried out in ethanol at room temperature using a strong base like sodium hydroxide. nih.govacs.org The resulting compounds integrate the 3,4-methylenedioxy-substituted phenyl ring from the acetophenone with an indole nucleus, connected by the characteristic propenone linker. nih.govacs.org

For example, the reaction of 3′,4′-(methylenedioxy)acetophenone with indole-2-carboxaldehyde or 1-methyl-1H-indole-2-carboxaldehyde yields the corresponding indole-chalcone derivatives. nih.gov This method highlights a viable pathway to link the this compound framework with indole moieties, should the corresponding indole aldehyde be used. The general synthetic route is presented in the table below.

Table 1: Synthesis of Indole-Chalcone Hybrids

Starting Ketone Starting Aldehyde Product Name
3′,4′-(Methylenedioxy)acetophenone Indole-2-carboxaldehyde 1-(1,3-Benzodioxol-5-yl)-3-(1H-indol-2-yl)prop-2-en-1-one
3′,4′-(Methylenedioxy)acetophenone 1-Methyl-1H-indole-2-carboxaldehyde 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one
3′,4′-(Methylenedioxy)acetophenone 1-Methyl-1H-indole-3-carboxaldehyde 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one

Data sourced from a study on indole-chalcone hybrids as analgesic and anti-inflammatory agents. nih.gov

Triazoloquinoline Derivatives: The synthesis of complex heterocyclic systems, such as triazoloquinoxalines fused to a chalcone framework, demonstrates the versatility of chalcones as building blocks. While direct synthesis from this compound is not widely reported, the general methodology involves preparing a chalcone bearing a reactive group that can be elaborated into the desired heterocycle. For instance, a series of triazolo[4,3-a]quinoxaline-chalcone derivatives were synthesized. nih.gov This process typically starts with a chalcone that has an amino group on one of the phenyl rings, which can then be converted into a triazoloquinoxaline moiety through a series of cyclization and condensation reactions. nih.gov Similarly, nih.govijper.orgtriazolo[3,4-a]isoquinoline chalcone derivatives have been prepared, showcasing the adaptability of the chalcone structure for creating intricate polycyclic molecules. nih.gov

Pyrazoline Derivatives: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are commonly synthesized from chalcones. The standard method involves the cyclization of the α,β-unsaturated carbonyl system of a chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine). dergipark.org.trthepharmajournal.com The reaction typically proceeds by refluxing the chalcone and hydrazine reagent in a suitable solvent such as ethanol, often with a catalytic amount of acid like acetic acid. dergipark.org.tr

This reaction converts the propenone bridge of the chalcone into a 4,5-dihydropyrazole ring. Applying this to this compound, the reaction with hydrazine hydrate would yield a pyrazoline with two 3,4-methylenedioxyphenyl groups attached to the heterocyclic ring. Variations can be introduced by using substituted hydrazines, which results in N-substituted pyrazoline derivatives. thepharmajournal.com

Table 2: General Synthesis of Pyrazoline Derivatives from Chalcones

Chalcone Precursor Reagent Reaction Condition Product Type
General Chalcone Hydrazine Hydrate Reflux in Ethanol/Acetic Acid N-unsubstituted Pyrazoline
General Chalcone Phenylhydrazine Hydrate Reflux in Ethanol N-phenyl Pyrazoline

This table represents a generalized synthetic scheme applicable to chalcones. thepharmajournal.com

Pyrimidine (B1678525) Derivatives: Pyrimidines, which are six-membered aromatic rings with two nitrogen atoms, can also be synthesized from chalcone precursors. The most common approach is the reaction of a chalcone with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride. ijper.orgresearchgate.netimpactfactor.org The reaction is typically conducted under basic conditions, for example, using potassium hydroxide in ethanol, and may require heating. ijper.orgresearchgate.net

In this synthesis, the chalcone's α,β-unsaturated system undergoes a Michael addition followed by cyclization and dehydration to form the pyrimidine ring. The use of urea leads to a pyrimidin-2(1H)-one, while thiourea yields a pyrimidine-2(1H)-thione. nih.govimpactfactor.org Guanidine results in a 2-aminopyrimidine (B69317) derivative. nih.gov This methodology allows for the conversion of this compound into the corresponding pyrimidine derivative, embedding the two methylenedioxyphenyl substituents onto the new heterocyclic core. Both conventional heating and microwave-assisted methods have been successfully employed for this transformation, with the latter often providing advantages in terms of shorter reaction times and higher yields. ijper.org

Analog Synthesis and Structural Variations

The synthesis of analogs and the introduction of structural variations to the this compound scaffold are key strategies for developing new compounds. These modifications can involve altering the substitution pattern on the phenyl rings or changing the core structure itself.

A common approach to creating analogs is through the Claisen-Schmidt condensation using different starting materials. For example, bis-chalcones can be synthesized using a dialdehyde, such as terephthalaldehyde, which is condensed with two equivalents of an aromatic methyl ketone. nih.govnih.gov This results in a molecule with two chalcone units linked through a central phenyl ring. nih.govnih.gov

Alternatively, structural variations can be introduced by using analogs of the standard precursors. A patent describes the synthesis of various 3',4'-methylenedioxychalcone derivatives by reacting 3',4'-(methylenedioxy)acetophenone (B355635) with different substituted benzaldehydes. google.com This allows for the systematic modification of one of the phenyl rings while keeping the other constant. For instance, reacting 3',4'-(methylenedioxy)acetophenone with benzaldehydes bearing methoxy groups leads to analogs with altered electronic and steric properties. google.com

A specific example of analog synthesis is the preparation of 3',4'-Dimethoxy-3,4-methylenedioxychalcone. This compound was synthesized via the condensation of 3,4-dimethoxyacetophenone with piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) in the presence of aqueous sodium hydroxide in ethanol. This demonstrates how structurally related analogs can be readily prepared by substituting one of the precursors.

Table 3: Examples of Analog Synthesis via Claisen-Schmidt Condensation

Ketone Component Aldehyde Component Base/Solvent Product
3,4-Dimethoxyacetophenone Piperonal NaOH / Ethanol 3',4'-Dimethoxy-3,4-methylenedioxychalcone
3',4'-(Methylenedioxy)acetophenone 3-Methoxybenzaldehyde NaOH / Ethanol 3-Methoxy-3',4'-methylenedioxychalcone google.com

These synthetic strategies underscore the chemical tractability of the chalcone framework, enabling the generation of a wide library of derivatives based on the this compound structure for further investigation.

Biological Activities and Pharmacological Potential of Bis 3,4 Methylenedioxy Chalcone

Neuropharmacological Activities

The unique chemical structure of Bis(3,4-methylenedioxy)chalcone, featuring two methylenedioxy groups, is believed to contribute to its biological effects. Research into chalcones, in general, has revealed a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, paving the way for the investigation of specific derivatives like this compound.

Potential in Neurodegenerative Disease Research

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The potential of this compound in this area of research is linked to its classification as a compound for the treatment of amyloid diseases and synucleinopathies nih.govnih.gov.

Alzheimer's disease is pathologically defined by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Chalcone (B49325) derivatives have been extensively studied as potential therapeutic agents for Alzheimer's disease due to their ability to target various aspects of the disease's pathology mdpi.comnih.govnih.gov.

While specific studies on this compound in Alzheimer's disease models are not extensively documented in publicly available literature, the broader class of chalcones has shown promise. For instance, certain chalcone derivatives have been found to inhibit the aggregation of Aβ peptides, a key event in plaque formation. nih.gov Some have also demonstrated the ability to chelate metal ions that are implicated in Aβ aggregation and neurotoxicity. nih.gov Furthermore, various chalcones have been investigated for their capacity to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132), which is deficient in Alzheimer's patients plos.orguea.ac.uk.

A study on a radiolabeled homodimeric chalcone derivative demonstrated its ability to bind to Aβ aggregates, suggesting that bis-chalcone structures have the potential to target amyloid plaques. nih.gov This provides a rationale for investigating this compound in similar models.

Table 1: Investigated Activities of Chalcone Derivatives in Alzheimer's Disease Research

Therapeutic Target Observed Effect of Chalcone Derivatives Reference
Aβ Aggregation Inhibition of self-induced Aβ1-42 aggregation nih.gov
Metal Chelation Ability to chelate copper ions (Cu2+) nih.gov
Cholinesterase Inhibition Inhibition of acetylcholinesterase (AChE) plos.orguea.ac.uk

Parkinson's disease is primarily characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of intracellular inclusions known as Lewy bodies, which are mainly composed of aggregated α-synuclein protein. A patent has listed this compound as a compound for the treatment of synucleinopathies such as Parkinson's disease nih.gov.

Research on other bis-chalcone polyphenols has shown that they can inhibit the aggregation of α-synuclein and even break down existing oligomers and fibrils in vitro. nih.gov This suggests a potential mechanism by which this compound might exert a therapeutic effect. The neuroprotective effects of chalcones have also been observed in models of Parkinson's disease where they protect dopaminergic neurons from toxins. nih.gov

Amyloidosis and synucleinopathies are broader categories of diseases characterized by the deposition of insoluble fibrillar proteins. A key patent identifies this compound as a compound for the treatment of these conditions. nih.gov This suggests its potential to interfere with the fundamental processes of protein misfolding and aggregation that underlie these disorders.

Studies on other bis-chalcone compounds have demonstrated their ability to inhibit α-synuclein aggregation with IC50 values in the micromolar range, indicating potent activity. nih.gov The proposed mechanism involves the stabilization of the non-toxic conformation of α-synuclein and preventing the formation of β-sheet structures that lead to aggregation. nih.gov

Table 2: Anti-aggregation Activity of Bis-Chalcone Polyphenols against α-Synuclein

Compound Type Activity IC50 Value Reference
Bis-chalcone polyphenols Inhibition of α-Synuclein Aggregation Down to 0.64 μM nih.gov

Neuroprotective Effects

The ability of a compound to protect neurons from damage or death is a crucial aspect of its potential in treating neurodegenerative diseases. Chalcones, as a class, are known to possess neuroprotective properties. nih.govnih.gov These effects are often attributed to their antioxidant and anti-inflammatory activities.

While direct experimental data on the neuroprotective mechanisms of this compound are limited, studies on other chalcone derivatives provide insights into potential pathways. For example, some chalcones have been shown to protect neuronal cells from oxidative stress-induced apoptosis. nih.gov They can also modulate neuroinflammatory responses by inhibiting the production of pro-inflammatory cytokines. mdpi.com

Modulation of Neurotransmitter Systems

Alterations in neurotransmitter systems are a common feature of many neurodegenerative and psychiatric disorders. The cholinergic system, which utilizes the neurotransmitter acetylcholine, is particularly affected in Alzheimer's disease. nih.gov Several chalcone derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine. plos.orgnih.gov By inhibiting these enzymes, chalcones can increase the levels of acetylcholine in the brain, which may help to alleviate some of the cognitive symptoms of Alzheimer's disease. The potential for this compound to interact with these and other neurotransmitter systems warrants further investigation.

Analgesic and Antinociceptive Activities

Information regarding the specific analgesic and antinociceptive activities of this compound is not detailed in the provided search results. However, the broader class of chalcones has been investigated for these properties.

Anticonvulsant Activity

While the search results allude to various biological activities of chalcones, specific details regarding the anticonvulsant activity of this compound are not present.

Anti-inflammatory and Immunomodulatory Effects

Chalcones as a class of compounds have been noted for their potential anti-inflammatory effects. nih.gov

One of the mechanisms by which chalcones may exert their anti-inflammatory effects is through the inhibition of enzymes like lipoxygenase. nih.gov For example, some substituted chalcones have been shown to inhibit lipoxygenase in a concentration-dependent manner, with IC50 values in the micromolar range. nih.gov

Compound TypeIC50 Value (µM) against LipoxygenaseReference
Variably Substituted Chalcones57.6 - 71.7 nih.gov

This table shows the inhibitory concentrations of certain chalcone derivatives against lipoxygenase, suggesting a potential mechanism for their anti-inflammatory action.

In Vivo Anti-inflammatory Efficacy

While direct in vivo anti-inflammatory studies on this compound are not available in the reviewed literature, the broader class of bis-chalcones has demonstrated significant anti-inflammatory properties in animal models. ijpsjournal.com These compounds are noted for their potential to offer greater potency compared to their single-chalcone counterparts. ijpsjournal.comnih.gov

Researchers have utilized the carrageenan-induced paw edema model, a standard method for screening acute anti-inflammatory agents, to evaluate various synthetic bis-chalcone derivatives. ijpsjournal.comnih.govresearchgate.netacs.org In one such study, a series of bis-chalcone N-arylpyrazole derivatives administered orally to mice showed notable reductions in paw edema. ijpsjournal.com Another study on indole-chalcone hybrids, where the chalcone structure included a 3',4'-(methylenedioxy)acetophenone (B355635) component, also reported significant anti-inflammatory activity in the carrageenan-induced paw edema model. nih.govacs.org These findings suggest that the bis-chalcone scaffold is a promising template for developing new anti-inflammatory agents. nih.gov

Table 1: In Vivo Anti-inflammatory Activity of Selected Bis-Chalcone Derivatives This table presents data for the general class of bis-chalcones, as specific data for this compound was not found.

Compound ClassIn Vivo ModelKey FindingsReference
Bis-chalcone N-arylpyrazole derivativesCarrageenan-induced paw edema in miceThe unsubstituted derivative showed the highest reduction in edema volume. ijpsjournal.com
Indole-chalcone hybrids (from 3',4'-(methylenedioxy)acetophenone)Carrageenan-induced paw edema in miceCompounds significantly inhibited edema formation at various time intervals. Compound 4 was most effective. nih.govacs.org
4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT)TPA-induced skin inflammation in miceHPT reduced TPA-induced inflammation and attenuated the expression of COX-2 and iNOS. nih.gov

Antimicrobial Efficacy

Bis-chalcones are recognized for a wide spectrum of biological activities, including potent antimicrobial effects. acs.orgnih.gov The dual α,β-unsaturated carbonyl systems that characterize these molecules are believed to contribute to their bioactivity. acs.org

Antibacterial Activity

Various studies have confirmed the efficacy of synthetic bis-chalcones against a range of pathogenic bacteria. nih.govresearchgate.net

Bis-chalcone derivatives have demonstrated notable activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. acs.orgnih.govresearchgate.net In several studies, the minimum inhibitory concentration (MIC) values and zones of inhibition were determined, showing that some synthetic bis-chalcones have activity comparable to standard antibiotics. acs.orgresearchgate.netptfarm.pl For instance, certain bis-chalcones with halogen substitutions exhibited good activity against S. aureus. acs.orgptfarm.pl

Table 2: Activity of Bis-Chalcone Derivatives Against Gram-Positive Bacteria This table presents data for the general class of bis-chalcones, as specific data for this compound was not found.

Bacterial StrainCompound TypeObserved Activity (MIC or Zone of Inhibition)Reference
Staphylococcus aureusBis-chalcone N-arylpyrazole derivativeGood activity acs.org
Staphylococcus aureusThiophene-derived bis-chalconeZone of Inhibition: 10.8 ± 0.3 mm nih.gov
Staphylococcus aureusBis-chalcone derivativesMIC: 32 µg/mL for some derivatives researchgate.net
Bacillus subtilisBis-chalcone derivativesGood activity, comparable to control acs.orgnih.gov

The antibacterial spectrum of bis-chalcones extends to Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. acs.orgnih.govresearchgate.net While often more resistant, these bacteria have shown susceptibility to certain bis-chalcone structures. Studies have reported that specific synthetic derivatives can inhibit the growth of E. coli and P. aeruginosa, although the efficacy can be variable depending on the specific substitutions on the chalcone framework. acs.orgnih.govnih.gov For example, one thiophene-containing bis-chalcone showed a zone of inhibition of 11.2 ± 0.4 mm against E. coli. nih.gov

Table 3: Activity of Bis-Chalcone Derivatives Against Gram-Negative Bacteria This table presents data for the general class of bis-chalcones, as specific data for this compound was not found.

Bacterial StrainCompound TypeObserved Activity (MIC or Zone of Inhibition)Reference
Escherichia coliBis-chalcone N-arylpyrazole derivativeActive (one compound) acs.org
Escherichia coliThiophene-derived bis-chalconeZone of Inhibition: 11.2 ± 0.4 mm nih.gov
Pseudomonas aeruginosaBis-chalcone derivativesGood activity, comparable to control acs.orgresearchgate.net

Antifungal Activity

The antifungal potential of chalcones and their derivatives, including bis-chalcones, is well-documented. ptfarm.plvignanpharma.comresearchgate.net They have been evaluated against a variety of fungal species, including human pathogens and fungi that affect plants.

Chalcone derivatives are recognized as a promising alternative for controlling phytopathogenic fungi, which cause significant economic losses in agriculture. researchgate.net While specific studies on This compound against Monilinia fructicola (the causative agent of brown rot in stone fruits) were not identified, research on closely related 3',4'-methylenedioxychalcone derivatives has shown potent antifungal activity.

One study synthesized a series of these derivatives and found they effectively inhibited both the mycelial growth and conidial germination of M. fructicola. The presence of the 3,4-methylenedioxy group on the A ring of the chalcone structure was suggested to be a key feature for its activity against Monilinia conidia.

**Table 4: Antifungal Activity of 3',4'-Methylenedioxychalcone Derivatives Against Monilinia fructicola*** *This table presents data for closely related chalcone derivatives, as specific data for this compound was not found.

Activity MetricCompoundResultReference
Mycelial Growth (EC₅₀)3',4'-Methylenedioxychalcone (unsubstituted B ring)72.09 µg/mL researchgate.net
Conidial Germination (MIC)3',4'-Methylenedioxychalcone (unsubstituted B ring)<10 µg/mL researchgate.net
Inhibition of Mycelial Growth and Conidial Germination

Research into the antifungal properties of chalcone derivatives has demonstrated their potential to inhibit the growth and proliferation of pathogenic fungi. A study on 3′,4′-methylenedioxychalcone derivatives revealed notable activity against Monilinia fructicola, the fungus responsible for brown rot in stone fruits. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net

Several synthesized derivatives of 3′,4′-methylenedioxychalcone exhibited inhibitory effects on both the mycelial growth and the germination of conidia. nih.govmdpi.comresearchgate.netresearchgate.net One particular derivative, identified as compound F in the study, which features methoxy (B1213986) and hydroxyl substitutions on the B ring, demonstrated the most significant antifungal activity. nih.govresearchgate.netresearchgate.net This compound showed a promising mean effective concentration (EC50) value of 20.61 µg/mL for the inhibition of mycelial growth. nih.govresearchgate.netresearchgate.net

The study also highlighted that the inhibitory effect of these chalcone derivatives was particularly potent against conidial germination. nih.govmdpi.com For several of the derivatives, including compound F, the minimum inhibitory concentration (MIC) for conidial germination was found to be less than 10 µg/mL. nih.govresearchgate.netresearchgate.net This suggests that these compounds are more effective at preventing the initial stages of fungal infection. The presence of the 3,4-methylenedioxy group on the A ring of the chalcone structure appears to be a key factor in this activity. nih.govmdpi.com

Interactive Data Table: Antifungal Activity of 3',4'-Methylenedioxychalcone Derivatives against M. fructicola nih.govresearchgate.netresearchgate.net

CompoundMycelial Growth EC50 (µg/mL)Conidial Germination MIC (µg/mL)
A72.09<10
B72.65150
C-<10
F20.61<10

Note: Data is for derivatives of 3',4'-Methylenedioxychalcone as specific data for this compound was not available in the searched literature.

Antiviral Activity

While the broad class of chalcones has been investigated for antiviral properties against a range of viruses including herpes simplex virus (HSV), coronaviruses, and influenza virus, specific research on the antiviral activity of this compound is not extensively detailed in the currently available scientific literature. researchgate.netqu.edu.qanih.govnih.govnih.govijnc.irnih.gov Chalcones, in general, are known to target various viral enzymes and stages of the viral replication cycle. nih.govnih.gov However, dedicated studies to elucidate the specific antiviral mechanisms and spectrum of activity for this compound are needed to confirm its potential in this area.

Antiparasitic Activity

The antiparasitic potential of chalcones has been explored against several parasites, including those responsible for malaria and leishmaniasis. However, specific studies focusing exclusively on the antiparasitic effects of this compound are limited in the reviewed literature.

Chalcones have been a subject of interest in the search for new treatments for leishmaniasis. nih.govnih.govnih.govmdpi.comdoaj.orgmdpi.com Studies on various chalcone derivatives have revealed their ability to inhibit the growth of Leishmania parasites. qu.edu.qanih.govmdpi.comdoaj.orgmdpi.com Some chalcones have been shown to target enzymes essential for the parasite's survival, such as arginase. qu.edu.qa The general structure of chalcones is considered a valuable pharmacophore for the development of antileishmanial drugs. nih.gov However, there is a lack of specific research and data on the antileishmanial activity of this compound.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Chalcones and their derivatives have been evaluated for their inhibitory activity against this bacterium. nih.govnih.gov Some chalcone compounds have demonstrated significant inhibition of M. tuberculosis H37Rv growth, with reported minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. nih.gov The proposed mechanism for some chalcones involves the inhibition of essential enzymes in the mycobacterial cell wall synthesis pathway. nih.gov Despite the promising activity of the broader chalcone class, specific studies detailing the antitubercular properties of this compound are not prevalent in the existing literature.

Anticancer and Antiproliferative Properties

The anticancer and antiproliferative potential of bis-chalcone derivatives has been a significant area of research. mdpi.comresearchgate.netnih.govnih.govelsevierpure.comnih.govnih.govrsisinternational.org Various studies have demonstrated the ability of these compounds to inhibit the growth of a range of human cancer cell lines. While specific data for this compound is not explicitly detailed in the reviewed literature, the broader class of bis-chalcones has shown promising results.

Bis-chalcone derivatives have been reported to induce cytotoxic effects in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov For example, certain bis-chalcones have been shown to be potent inhibitors of colon cancer cells, particularly those expressing wild-type p53. nih.govnih.gov

Studies on different bis-chalcone analogs have reported their efficacy against breast cancer cell lines, such as MDA-MB-231 and MCF7, with inhibitory concentrations in the low micromolar to nanomolar range. nih.govnih.gov The structural features of bis-chalcones, including the nature and position of substituents on the aromatic rings, play a crucial role in their cytotoxic activity.

Interactive Data Table: Cytotoxic Activity of Selected Bis-Chalcone Derivatives on Human Cancer Cell Lines

Cell LineDerivative TypeIC50 (µM)Reference
MDA-MB-231 (Breast)Boronic acid bis-chalconeLow µM to nM range nih.govnih.gov
MCF7 (Breast)Boronic acid bis-chalconeLow µM to nM range nih.govnih.gov
Colon Cancer (p53 wild-type)Bis-chalcone 8Potent Inhibition nih.govnih.gov

Note: This table presents data for various bis-chalcone derivatives as specific IC50 values for this compound were not available in the searched literature.

Cytotoxicity against Various Cancer Cell Lines (e.g., Melanoma, Breast Adenocarcinoma, Lung Adenocarcinoma, Colorectal Cancer, HeLa)

While the broader class of compounds known as chalcones and bis-chalcones have been investigated for their cytotoxic effects against numerous cancer cell lines, specific research detailing the cytotoxic activity of this compound against melanoma, breast adenocarcinoma, lung adenocarcinoma, colorectal cancer, or HeLa cells is not extensively available in the public scientific literature. Current time information in Austin, TX, US. General studies indicate that chalcone derivatives can possess anticancer properties, but specific data, such as IC50 values from dedicated studies on this compound, are not provided in the reviewed sources. Current time information in Austin, TX, US.

Effects on Cell Proliferation Pathways

The effects of the specific compound this compound on cell proliferation pathways have not been detailed in the available research. Studies on other chalcone derivatives have shown interference with signaling pathways crucial for cancer cell proliferation, such as the NF-κB and Akt signaling pathways, and have been observed to cause cell cycle arrest. However, dedicated studies elucidating the specific mechanisms and molecular targets of this compound in this regard are not present in the reviewed literature.

Metabolic Regulation and Antidiabetic Potential

The potential of this compound in metabolic regulation and its antidiabetic effects have been considered within the broader context of chalcone derivatives, which are explored as inhibitors of key enzymes related to type 2 diabetes.

Alpha-Glucosidase Inhibition

There is no specific data available in the reviewed scientific literature regarding the alpha-glucosidase inhibitory activity of this compound. Although various chalcone derivatives are recognized as potential alpha-glucosidase inhibitors, quantitative measures such as IC50 values for this particular compound are not documented in the searched reports.

Alpha-Amylase Inhibition

Specific studies detailing the inhibitory effect of this compound on alpha-amylase are not available in the current body of scientific literature. While the chalcone scaffold is a subject of interest for developing alpha-amylase inhibitors, research providing specific inhibitory concentrations or detailed analysis for this compound could not be located.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

The inhibitory potential of this compound against Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity, has not been specifically reported. Chalcones, as a class, are considered promising PTP1B inhibitors, but detailed enzymatic inhibition studies and IC50 values for this compound are absent from the reviewed literature.

Antioxidant Mechanisms

While chalcones are generally known to possess antioxidant properties due to their chemical structure, specific studies quantifying the antioxidant mechanisms of this compound through standard assays like DPPH or ABTS radical scavenging are not found in the reviewed literature. The antioxidant potential is a recognized characteristic of the broader chalcone family, but detailed research findings for this specific compound are not available.

Reactive Oxygen Species (ROS) Modulation

Chalcones are recognized for their potential to modulate reactive oxygen species (ROS), which are key players in the oxidative stress that contributes to numerous disease states. consensus.app The structural features of chalcones, particularly the presence of hydroxyl and methoxyl groups, are known to enhance their ability to counteract ROS. consensus.app Synthetic bis-chalcones have been reported to inhibit the formation of oxidative radicals in various experimental models. nih.gov Studies on some synthetic bis-chalcones have demonstrated a cytoprotective effect, which is achieved by restoring the activity of antioxidant enzymes and consequently reducing lipid peroxidation, a marker of oxidative damage. nih.govresearchgate.net While direct studies on this compound are not extensively detailed in the available research, the general antioxidant properties attributed to the bis-chalcone class suggest its potential role in mitigating oxidative stress. researchgate.net

Enzyme Modulation in Oxidative Stress (e.g., GPx, GR, CAT)

The body's defense against oxidative stress involves a network of antioxidant enzymes, including Glutathione Peroxidase (GPx), Glutathione Reductase (GR), and Catalase (CAT). The modulation of these enzymes is a key mechanism through which antioxidant compounds can exert their protective effects. Research has shown that certain chalcone derivatives can enhance the levels and activity of these crucial cytoprotective enzymes. acs.org For instance, the administration of specific chalcones in animal models led to an increase in the expression of GPx, GR, and CAT. acs.org Furthermore, some synthetic bis-chalcones have been found to restore the activity of these antioxidant enzymes in cellular models of oxidative stress. nih.govresearchgate.net These findings indicate that the chalcone scaffold is a promising framework for developing agents that can bolster the endogenous antioxidant defense system.

Other Biological Activities

Beyond its potential role in oxidative stress, this compound and its structural relatives have been evaluated for a variety of other biological activities, demonstrating the versatility of this chemical class.

Carbonic Anhydrase (CA) Inhibition (e.g., hCA I, hCA II)

Carbonic anhydrases are a family of metalloenzymes that play a critical role in various physiological processes. The cytosolic isoforms human Carbonic Anhydrase I and II (hCA I and hCA II) are established therapeutic targets. Chalcones have emerged as a potent class of carbonic anhydrase inhibitors. Studies on a range of poly-methoxylated chalcones have revealed impressive inhibitory activity against both hCA I and hCA II, with inhibition constants (Ki) often in the low nanomolar range, in some cases surpassing the potency of the standard clinical inhibitor Acetazolamide (AZA). nih.govdergipark.org.tr The substitution pattern on the chalcone rings is critical for this activity. While specific data for this compound is limited, the strong performance of structurally similar chalcones highlights the potential of this compound as a CA inhibitor. nih.govresearchgate.net

Table 1: Carbonic Anhydrase Inhibition by Representative Chalcone Derivatives

CompoundhCA I (Ki)hCA II (Ki)Source
Poly-methoxylated Chalcone 18.75 ± 0.64 nM21.65 ± 2.11 nM dergipark.org.tr
Poly-methoxylated Chalcone 312.31 ± 1.15 nM11.47 ± 3.31 nM dergipark.org.tr
Tetrabromo Chalcone Derivative 2a11.30 nM8.21 nM nih.gov
Tetrabromo Chalcone Derivative 2c21.22 nM12.86 nM nih.gov
Acetazolamide (Standard)34.50 nM28.93 nM nih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. Elevated levels of uric acid can lead to conditions such as gout, making XO a significant target for drug development. nih.govscilit.com Chalcone derivatives have been identified as a promising class of non-purine XO inhibitors. scilit.com Research has demonstrated that various synthesized chalcones exhibit potent XO inhibitory activity, with some derivatives showing significantly lower half-maximal inhibitory concentrations (IC50) than allopurinol, a commonly used XO inhibitor drug. nih.govscilit.com The structure-activity relationship analyses indicate that the nature and position of substituents on the aromatic rings are crucial for the inhibitory potency. nih.gov A derivative with a 3',4',5'-trihydroxy substitution pattern on one ring and a 4-hydroxy substitution on the other was found to be a particularly potent competitive inhibitor of xanthine oxidase. dergipark.org.tr

Table 2: Xanthine Oxidase Inhibition by Representative Chalcone Derivatives

CompoundIC50Source
Chalcone Derivative 15b0.121 µM consensus.appnih.gov
3,5,2',4'-Tetrahydroxychalcone22.5 µM dergipark.org.tr
Allopurinol (Standard)3.324 µM nih.gov

Inhibition of Breast Cancer Resistance Protein (BCRP/ABCG2)

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by effluxing chemotherapy drugs from cells. nih.gov Overcoming this resistance is a major goal in oncology. Chalcones have been investigated as inhibitors of BCRP. Significantly, research has shown that a 3',4'-methylenedioxyphenyl group can serve as the A-ring in the chalcone structure for effective BCRP inhibition, although it may have a lower affinity compared to some other substituents. nih.gov A specific chalcone derivative featuring a 3',4'-methylenedioxyphenyl A-ring and a 3,4,5-trimethoxylated B-ring demonstrated potent inhibition of BCRP-mediated transport. nih.gov

Table 3: BCRP/ABCG2 Inhibition by a Methylenedioxy-Containing Chalcone

CompoundDescriptionIC50Source
Chalcone 93',4'-methylenedioxyphenyl A-ring, 3,4,5-triOMe B-ring0.63 ± 0.11 µM nih.gov

Larvicidal Activity

The control of mosquito populations, which are vectors for numerous infectious diseases, is a global public health priority. The search for new larvicidal agents is an active area of research. Synthetic bis-chalcones have shown promise in this regard. mdpi.com In a study evaluating several synthetic bis-chalcones, a compound identified as (2E,5E)-2,5-bis(3,4-methylenedioxybenzylidene)cyclopentanone, which is structurally related to this compound, demonstrated notable larvicidal activity against mosquito larvae. mdpi.comresearchgate.net

Table 4: Larvicidal Activity of a Structurally Related Bis-Chalcone

CompoundDescriptionLC50 (against mosquito larvae)Source
Compound 1(2E,5E)-2,5-bis(3,4-methylenedioxybenzylidene)cyclopentanone45.27 ± 2.34 µg/mL mdpi.com

Lack of Specific Research on the Immunosuppressive Potential of this compound Hinders Article Generation

Despite a comprehensive search for scientific literature, detailed research findings specifically investigating the immunosuppressive potential of the chemical compound this compound are not available. While general information points towards potential anti-inflammatory properties for the broader class of chalcones, and for this compound itself, specific data on its effects on immune cells such as T-cells and B-cells, lymphocyte proliferation, and cytokine production remains elusive.

General searches have indicated that this compound is a known chemical entity with potential applications in treating amyloid diseases and possesses antioxidant and anticancer properties. However, the absence of dedicated studies on its immunomodulatory or immunosuppressive activities prevents the creation of a scientifically accurate and detailed article as requested. The strict requirement for in-depth research findings, including data tables on its immunosuppressive effects, cannot be met with the currently available scientific literature.

Further research would be required to elucidate the specific interactions of this compound with the immune system. This would involve in vitro studies on isolated immune cells and in vivo studies in animal models to assess its impact on various immune parameters. Without such dedicated research, any article on its immunosuppressive potential would be speculative and not based on the required scientific evidence.

Therefore, the generation of the requested article focusing solely on the immunosuppressive potential of this compound with detailed research findings and data tables is not possible at this time due to the lack of specific scientific data.

Mechanistic Elucidation and Molecular Interaction Studies of Bis 3,4 Methylenedioxy Chalcone

Target Identification and Validation

Research has identified key molecular targets for Bis(3,4-methylenedioxy)chalcone, primarily focusing on pathogenic proteins involved in amyloid diseases. The compound, also referred to in patent literature as DC-0006B, has been investigated for its potential to interact with and modulate the aggregation of proteins central to the pathology of several neurodegenerative and metabolic disorders google.comechemi.com.

The primary targets identified are amyloidogenic proteins, which have a propensity to misfold and aggregate into toxic fibrillar structures. Validation of the compound's activity against these targets has been described through in vitro assays designed to measure the inhibition of protein aggregation and the disruption of pre-formed fibrils google.comechemi.com. These studies confirm that this compound is an active agent against key proteins implicated in amyloidosis.

Table 1: Identified Protein Targets and Associated Diseases

Target Protein/Process Associated Disease(s) Validation Methodologies Mentioned
Aβ (Beta-amyloid) Aggregation Alzheimer's Disease Thioflavin T Fluorometry, Congo Red Binding Assay google.comechemi.com
IAPP (Islet Amyloid Polypeptide) Aggregation Type 2 Diabetes Inhibition of Fibril Formation google.comechemi.com

Molecular Docking Investigations

Detailed molecular docking investigations for this compound are not available in the currently accessible scientific literature.

Specific ligand-protein interaction profiles derived from molecular docking simulations of this compound with its targets (e.g., Aβ, IAPP, α-synuclein) have not been published. Therefore, details regarding the specific amino acid residues involved in binding or the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) are not elucidated.

Quantitative binding energy analysis, including docking scores or free energy of binding calculations (kcal/mol), for the interaction of this compound with its identified protein targets is not documented in the reviewed literature.

Enzyme Kinetics and Inhibition Mechanisms

There is no specific information available in the scientific literature regarding the enzyme inhibition properties or kinetic mechanisms of this compound. Studies detailing its effects on enzymatic activity, including the determination of IC₅₀ or Kᵢ values and the mode of inhibition (e.g., competitive, non-competitive, mixed), have not been reported.

Modulation of Protein Aggregation Pathways

This compound has been shown to modulate the aggregation pathways of several amyloidogenic proteins. Patent literature describes its function as an inhibitor of "fibrillogenesis," a term encompassing the formation, deposition, and accumulation of amyloid fibrils google.comechemi.com. The compound is reported to be effective in both preventing the initial aggregation of monomeric proteins and in promoting the disassembly of pre-formed amyloid fibrils echemi.com.

The primary assay mentioned for demonstrating this activity is Thioflavin T fluorometry. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. A reduction in fluorescence in the presence of this compound indicates an inhibition of fibril formation echemi.com. This suggests the compound interferes with the nucleation-dependent polymerization process that characterizes the aggregation of proteins like Aβ and α-synuclein google.comechemi.com. By disrupting this pathway, the compound can reduce the formation of toxic oligomeric and fibrillar species.

Table 2: Effects on Protein Aggregation Pathways

Protein Target Reported Effect Assay Mentioned
Aβ (1-42) Inhibition of fibril formation and disassembly of pre-formed fibrils. echemi.com Thioflavin T Fluorometry echemi.com
IAPP Inhibition of fibrillogenesis. google.com Not Specified

Cellular Pathway Interventions

Specific details on the cellular pathways that are modulated by this compound have not been elucidated in the available research. While the compound is targeted at diseases characterized by protein aggregation, the downstream effects on intracellular signaling cascades or other cellular processes following the inhibition of this aggregation have not been described.

Table 3: Mentioned Compound Names

Compound Name
This compound
DC-0006B
Piperonal (B3395001)
3,4-methylenedioxyacetophenone
Thioflavin T
Congo Red
Aβ (Beta-amyloid)
IAPP (Islet Amyloid Polypeptide)
α-Synuclein

Anti-inflammatory Signaling Pathways

The anti-inflammatory properties of chalcone (B49325) derivatives, including those structurally related to this compound, are attributed to their ability to modulate critical signaling cascades that orchestrate the inflammatory response. Research indicates that these compounds can effectively suppress the production of pro-inflammatory mediators and interfere with the activation of key transcription factors.

A primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. ijpsjournal.comrsc.org NF-κB is a crucial regulator of genes involved in inflammation and immunity. ijpsjournal.com In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, it translocates to the nucleus to initiate the transcription of target genes. Chalcones have been shown to prevent this translocation, thereby downregulating the expression of NF-κB-dependent pro-inflammatory enzymes and cytokines.

Specifically, chalcone analogues have demonstrated the ability to significantly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the NF-κB/JNK signaling pathway. ijpsjournal.comrsc.org This leads to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are key mediators of inflammation. rsc.org Furthermore, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is also markedly inhibited. rsc.org

The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is another target. By inhibiting JNK activation, chalcones can further attenuate the inflammatory response. ijpsjournal.comrsc.org Some chalcone derivatives have also been found to interfere with the activation of activator protein-1 (AP-1), another transcription factor that plays a significant role in inflammation.

Pathway ComponentEffect of Chalcone DerivativesReference
NF-κBInhibition of activation and nuclear translocation ijpsjournal.comrsc.org
JNKInhibition of activation rsc.org
iNOSSuppression of expression ijpsjournal.comrsc.org
COX-2Suppression of expression ijpsjournal.comrsc.org
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Inhibition of production rsc.org

Apoptotic and Autophagic Pathways in Cancer

Chalcones have emerged as a promising class of compounds in cancer research due to their ability to induce programmed cell death, primarily through the activation of apoptotic and autophagic pathways. mdpi.comresearchgate.net

Apoptosis:

The induction of apoptosis, or programmed cell death, is a key mechanism by which chalcones exert their anticancer effects. researchgate.net This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of proteases known as caspases. nih.gov

Studies on various chalcone derivatives have shown that they can modulate the expression of proteins belonging to the Bcl-2 family. mdpi.com This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Chalcones can upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic ones, leading to an increased ratio of pro- to anti-apoptotic proteins. This shift in balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates the caspase cascade, culminating in cell death. mdpi.com Specifically, the activation of caspase-9 (initiator caspase) and caspase-3 (executioner caspase) has been observed. nih.gov

Furthermore, some bis-chalcone derivatives have been shown to induce cell cycle arrest, often at the G2/M or sub-G1 phase, which can be a prelude to apoptosis. nih.gov The tumor suppressor protein p53 can also be activated by certain chalcones, further promoting apoptosis. nih.gov

Autophagy:

In addition to apoptosis, chalcones can induce autophagy, a cellular self-degradation process that can either promote cell survival or lead to cell death depending on the cellular context. In the context of cancer, inducing autophagic cell death is a potential therapeutic strategy.

A notable example is 3,4-dimethoxychalcone, a compound structurally similar to this compound. It has been identified as a caloric restriction mimetic (CRM) that induces autophagy. embopress.orgnih.govresearchgate.net This induction is dependent on the activation and nuclear translocation of transcription factor EB (TFEB) and transcription factor E3 (TFE3). embopress.orgnih.govresearchgate.net TFEB and TFE3 are master regulators of lysosomal biogenesis and autophagy. Once in the nucleus, they promote the expression of genes involved in these processes. embopress.orgnih.gov The induction of autophagy by this chalcone has been shown to enhance the efficacy of anticancer chemotherapy in vivo. embopress.orgnih.gov

PathwayKey Proteins/Factors Modulated by ChalconesOutcomeReference
Apoptosis Bax, Bcl-2, Caspase-3, Caspase-9, p53Induction of programmed cell death mdpi.comnih.gov
Autophagy TFEB, TFE3Induction of autophagic flux embopress.orgnih.govresearchgate.net

Neuroprotective Signaling Cascades

While direct studies on the neuroprotective mechanisms of this compound are limited, the broader class of chalcones has demonstrated significant potential in protecting neurons from damage and degeneration through the modulation of various signaling cascades.

A key mechanism underlying the neuroprotective effects of phytochemicals, including chalcones, is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes. This enhancement of the cellular antioxidant defense system helps to mitigate neuronal damage caused by reactive oxygen species.

Furthermore, the anti-inflammatory properties of chalcones, as detailed in section 4.5.1, also contribute significantly to their neuroprotective effects. Chronic neuroinflammation is a key feature of many neurodegenerative diseases. By inhibiting pro-inflammatory signaling pathways such as NF-κB and reducing the production of inflammatory mediators, chalcones can help to create a more favorable microenvironment for neuronal survival.

Some chalcones have also been shown to modulate neurotrophic factor signaling, such as the brain-derived neurotrophic factor (BDNF) pathway. BDNF plays a critical role in neuronal survival, growth, and synaptic plasticity. By enhancing BDNF signaling, chalcones can potentially support neuronal health and cognitive function.

Signaling PathwayMechanism of ActionPotential Neuroprotective Outcome
Nrf2/ARE PathwayUpregulation of antioxidant enzymesReduction of oxidative stress and neuronal damage
Anti-inflammatory Pathways (e.g., NF-κB)Inhibition of pro-inflammatory mediatorsAttenuation of neuroinflammation
Neurotrophic Factor Signaling (e.g., BDNF)Enhancement of neuronal survival and plasticitySupport of cognitive function and neuronal health

Structure Activity Relationship Sar Studies for Bis 3,4 Methylenedioxy Chalcone Derivatives

Impact of Substituents on Biological Efficacy

The type and position of substituents on the aromatic rings of the chalcone (B49325) framework play a pivotal role in determining the compound's biological activity, including its potency and selectivity.

The 3,4-methylenedioxy group is a key structural feature of bis(3,4-methylenedioxy)chalcone. Research indicates that incorporating a 3',4'-methylenedioxy-phenyl unit as the A-ring in chalcone derivatives can effectively replace other substituted phenyl A-rings. nih.gov This substitution supports the idea that large, unsubstituted groups can be well-tolerated and contribute to the polyspecificity of interaction with certain biological targets, such as the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). nih.gov However, in some studies, the 3',4'-methylenedioxy-phenyl A-ring showed a lower affinity for its target compared to other substituted phenyl rings. nih.gov

The introduction of various substituents onto the aromatic rings of chalcones significantly modulates their biological effects.

Hydroxyl and Methoxy (B1213986) Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups are critical. Studies on bis-chalcones have shown that derivatives containing two hydroxyl and two methoxy groups exhibit high cytotoxic potential against melanoma cell lines. mdpi.com In other series of chalcones, the addition of methoxy groups to the B-ring was found to be crucial for optimal inhibition of certain targets, though it sometimes led to increased cytotoxicity. nih.gov For example, a 3,4-di-OMe substitution resulted in significant cytotoxicity. nih.gov Specifically, 2',4',4-Trihydroxychalcone has demonstrated notable antioxidant and antimicrobial activity. mdpi.com The presence of methoxy groups on ring A, however, has been suggested to reduce antibacterial activity against certain strains like M. luteus and B. subtilis. mdpi.com

Halogen Groups: The addition of halogen atoms like fluorine (F) or chlorine (Cl) can dramatically alter activity. For instance, replacing a methyl group with a fluorine atom on the C-3 phenyl ring of a chalcone derivative led to a significant loss of COX-2 inhibitory activity. researchgate.net Conversely, the presence of a 4-chlorophenyl group in some chalcone analogues was important for achieving selectivity for cancer cells expressing wild-type p53. mdpi.com

Amino and Nitro Groups: Amino chalcone derivatives have been designed and synthesized, showing potent antiproliferative activity against various cancer cell lines. mdpi.com The modification with amino groups can lead to improved antitumor activity. mdpi.com Chalcones featuring nitro substituents have demonstrated effectiveness against fungi such as Trichophyton mentagrophytes. nih.gov

The following table summarizes the observed impact of different substituents on the biological activity of chalcone derivatives.

SubstituentPositionObserved Biological EffectReference
MethylenedioxyA-ring (3',4')Can replace other substituted phenyl rings, contributes to polyspecificity for ABCG2. nih.gov
Hydroxyl & MethoxyGeneralDerivatives with two of each group showed high cytotoxic potential. mdpi.com
MethoxyB-ringAt least two OMe groups were optimal for ABCG2 inhibition, but could increase cytotoxicity. nih.gov
MethoxyA-ringReduced antibacterial activity against M. luteus and B. subtilis. mdpi.com
Halogen (Fluoro)C-3 Phenyl RingResulted in a dramatic loss of COX-2 inhibitory activity compared to a methyl group. researchgate.net
Halogen (Chloro)para-positionImportant for selectivity towards p53+/+ cancer cells. mdpi.com
AminoGeneralCan lead to better antitumor activity. mdpi.com
NitroGeneralEffective against certain fungi like T. mentagrophytes. nih.gov

Relationship Between Structural Features and Specific Biological Targets

The specific arrangement of atoms and functional groups in a chalcone derivative dictates its affinity and mode of interaction with particular biological targets.

The core α,β-unsaturated ketone moiety (the enone) is a crucial feature for the biological activity of many chalcones. Studies have shown that the selective reduction of this enone group can lead to a significant decrease in antiproliferative activity, suggesting its importance for interacting with cellular targets. mdpi.com

Different substitution patterns orient the molecule to fit into the binding sites of specific proteins. For example, in the context of inhibiting the breast cancer resistance protein (ABCG2), a large, unsubstituted A-ring, like the 3',4'-methylenedioxy-phenyl group, is well-tolerated. nih.gov For inhibitors of cyclooxygenase-2 (COX-2), a p-MeSO₂NH-phenyl moiety on the C-1 phenyl ring is oriented towards a secondary pocket in the enzyme's active site. researchgate.net Chalcone derivatives have also been developed as potent inhibitors of nuclear factor kappaB (NF-kappaB), a key regulator of inflammation and cancer. nih.gov Furthermore, specific chalcone analogues have been identified as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer suppression. nih.gov

The table below outlines the relationship between specific structural features of chalcone derivatives and their known biological targets.

Structural FeatureBiological TargetEffectReference
3',4'-Methylenedioxy-phenyl A-ringABCG2 (Breast Cancer Resistance Protein)Supports polyspecific inhibitor binding. nih.gov
α,β-Unsaturated KetoneGeneral (Antiproliferative)Important for antiproliferative activity; reduction decreases efficacy. mdpi.com
p-MeSO₂NH-phenyl MoietyCOX-2Orients in the secondary pocket of the enzyme's active site, leading to inhibition. researchgate.net
4-Chlorophenyl Groupp53-MDM2 PathwayConfers selectivity for cancer cells with wild-type p53. nih.gov
General Chalcone ScaffoldNF-kappaBCan suppress NF-kappaB activation. nih.gov

Optimization Strategies Based on SAR Analysis

Insights gained from SAR studies are instrumental in the rational design and optimization of chalcone derivatives to enhance their therapeutic properties. A key strategy involves molecular modification to improve potency and selectivity while minimizing off-target effects and toxicity.

One optimization approach is to modify the substituents on the aromatic rings. For instance, after identifying that a 3',4'-methylenedioxy-phenyl A-ring was a viable scaffold for ABCG2 inhibition, further modifications to the B-ring were explored to enhance inhibitory potency without significantly increasing cytotoxicity. nih.gov The finding that at least two methoxy groups on the B-ring were optimal for inhibition, but also potentially cytotoxic, highlights a critical balance that must be achieved through further chemical refinement. nih.gov

Another strategy focuses on improving selectivity for cancer cells. Chemical optimization of a lead chalcone compound led to a new derivative with increased selectivity for HCT116 cells expressing wild-type p53 compared to its p53-null counterpart, alongside low toxicity to non-tumor cells. nih.gov This demonstrates a successful optimization based on understanding the SAR for a specific anticancer pathway. By systematically altering functional groups and evaluating the resulting changes in biological activity, researchers can fine-tune the molecular structure to achieve a desired therapeutic profile.

Research Methodologies and Experimental Models in Bis 3,4 Methylenedioxy Chalcone Studies

In Vitro Studies

In vitro research forms the cornerstone of understanding the mechanisms of action of Bis(3,4-methylenedioxy)chalcone at a cellular and molecular level. These studies utilize a range of techniques from cell-based assays to enzyme inhibition and antimicrobial susceptibility tests.

Cell-based assays are instrumental in observing the effects of this compound on various cell types, providing insights into its potential as a therapeutic agent.

Neuroblastoma, Astrocytes, and BV-2 Microglial Cells: Chalcone (B49325) derivatives have been investigated for their effects on neuroblastoma cells and their potential to mitigate neuroinflammation. For instance, some chalcones have been shown to inhibit the release of inflammatory mediators in lipopolysaccharide-stimulated BV-2 microglial cells. researchgate.net

Melanoma and Other Cancer Cell Lines: The cytotoxic effects of bis-chalcone derivatives have been evaluated against various cancer cell lines. Studies have shown that certain bis-chalcones can inhibit the growth of human melanoma (MeWo and A375), breast cancer (MDA-MB-231 and MCF7), and colon cancer cell lines. nih.govmdpi.com Some bis-chalcones exhibited preferential inhibition of breast cancer cells over normal breast epithelial cells. nih.gov The mechanism of action in some cases involves inducing cell cycle arrest and apoptosis. nih.gov

HT-22 Hippocampal Neuronal Cells: Bis-chalcone derivatives have demonstrated a protective effect on mouse hippocampal neuronal HT-22 cells, a common model for studying neurodegenerative diseases. researchgate.netnih.gov This includes reducing lactate (B86563) dehydrogenase (LDH) release, which is an indicator of cell damage. researchgate.net

Human Peripheral Blood Mononuclear Cells (PBMCs): While direct studies on this compound with PBMCs are not extensively detailed in the provided results, the broader class of chalcones is often evaluated for immunomodulatory effects using these cells.

Fungal Mycelial Growth and Conidial Germination: 3',4'-Methylenedioxychalcone derivatives have been synthesized and tested for their antifungal properties against Monilinia fructicola, a fungus that causes brown rot in stone fruits. mdpi.com These studies measure the inhibition of mycelial growth and conidial germination to determine the compound's efficacy as a potential fungicide. mdpi.com Some derivatives have shown significant inhibitory effects on both mycelial growth and conidial germination. mdpi.com

Enzyme inhibition assays are critical for identifying the specific molecular targets of this compound and its derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The inhibition of AChE and BChE is a key strategy in the management of Alzheimer's disease. nih.govnih.govnih.gov Several bis-chalcone derivatives have been identified as potent inhibitors of both AChE and BChE. researchgate.netnih.govnih.gov Kinetic studies and molecular docking are often employed to understand the nature of this inhibition. mdpi.commdpi.com

Carbonic Anhydrase (hCA I/II): Bis-chalcone derivatives have been synthesized and screened for their ability to inhibit human carbonic anhydrase isoforms I and II. nih.govresearchgate.netnih.gov Some of these compounds have demonstrated moderate to good inhibitory activity. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): In the context of antifungal activity, molecular docking studies have suggested that 3',4'-methylenedioxychalcone derivatives may interact with and inhibit the succinate dehydrogenase enzyme in fungi. mdpi.com

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Chalcones have been investigated for their anti-inflammatory properties through the inhibition of COX enzymes. nih.govmdpi.comnih.govrsc.org Some bis-chalcone derivatives have shown selective inhibition of COX-2, which is an important target for anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govmdpi.com

α-glucosidase and α-amylase: Chalcones and their derivatives are being explored as potential antidiabetic agents due to their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.govnih.gov This inhibition can help in managing postprandial hyperglycemia. nih.gov

Lipoxygenase (LOX): In addition to COX inhibition, some chalcones are also evaluated for their ability to inhibit lipoxygenase, another key enzyme in the inflammatory pathway. nih.govmdpi.com

The antimicrobial potential of chalcone derivatives is assessed using standardized methods to determine their effectiveness against various pathogens.

Minimum Inhibitory Concentration (MIC): The MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govmdpi.com This method is widely used to quantify the antimicrobial activity of chalcones against bacteria and fungi. mdpi.comnih.govnih.gov

Zone of Inhibition (ZOI): The disc diffusion method, which measures the zone of inhibition around a disc impregnated with the test compound, is another common technique to assess the antimicrobial activity of chalcones. mdpi.comnih.gov

The antioxidant properties of chalcones are evaluated using various chemical assays.

Hydroxyl Radical Averting Capacity (HORAC): The HORAC assay has been used to determine the antioxidant activity of bis-chalcone derivatives, which is relevant to their potential neuroprotective effects. researchgate.netnih.gov

In Vivo Studies

Rotenone-induced toxicity: Although direct in vivo studies specifically on this compound in rotenone-induced toxicity models were not found in the provided search results, this model is commonly used to study Parkinson's disease. The potential of chalcones to be used in treating amyloid diseases and synucleinopathies like Parkinson's disease suggests that such models would be relevant for future investigations. The broader class of chalcones has been studied for its neuroprotective effects in various animal models of neurodegenerative diseases. nih.gov

Pain and Inflammation Models

The assessment of pain and inflammation is fundamental in the preclinical evaluation of new compounds. Several well-established animal models are employed to induce and measure responses to noxious stimuli and inflammatory agents.

Hot Plate Test: This method is primarily used to evaluate centrally acting analgesics. The test measures the reaction time of an animal, typically a mouse or rat, to a thermal stimulus. The animal is placed on a heated plate maintained at a constant temperature, and the latency to a response, such as licking a paw or jumping, is recorded. An increase in this latency period following the administration of a test compound suggests an analgesic effect.

A thorough review of scientific literature did not yield specific studies or data for the compound "this compound" in the hot plate test model.

Tail Immersion Test: Similar to the hot plate test, the tail immersion test assesses the analgesic properties of a compound against a thermal stimulus. In this model, the animal's tail is immersed in a hot water bath, and the time taken to withdraw the tail is measured. This test is particularly sensitive to opioid analgesics and is a common method for screening centrally mediated antinociceptive activity.

A comprehensive search of scientific databases revealed no specific experimental data or research findings for "this compound" using the tail immersion test.

Acetic Acid-Induced Writhing Test: This is a chemical-induced pain model used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is a sign of visceral pain. The number of writhes is counted over a specific period, and a reduction in the number of writhes after treatment with a compound indicates its analgesic potential.

Specific research findings on the effects of "this compound" in the acetic acid-induced writhing test could not be located in the available scientific literature.

Carrageenan-Induced Paw Edema: This is a widely used and reproducible model of acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured at various time points after carrageenan injection. A reduction in paw edema in a compound-treated group compared to a control group indicates anti-inflammatory activity.

A diligent search of scientific literature did not uncover any studies that have reported the effects of "this compound" in the carrageenan-induced paw edema model.

Antidiabetic Animal Models

To investigate the potential antidiabetic effects of a compound, animal models that mimic the metabolic abnormalities of diabetes mellitus are utilized.

Streptozotocin-Induced Diabetic Rats: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas. Administration of STZ to rats induces a state of hyperglycemia, which is a hallmark of diabetes. This model is commonly used to screen for potential antidiabetic agents by monitoring key parameters such as blood glucose levels, insulin (B600854) levels, and other metabolic markers. A compound that can lower blood glucose levels or improve other diabetic parameters in STZ-induced diabetic rats is considered to have potential antidiabetic activity.

A review of the scientific literature did not yield any specific research or data on the evaluation of "this compound" in streptozotocin-induced diabetic rat models.

Data Tables

Due to the absence of specific experimental data for "this compound" in the aforementioned models in the reviewed scientific literature, data tables for research findings could not be generated.

Computational and Theoretical Approaches in Bis 3,4 Methylenedioxy Chalcone Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For chalcone (B49325) derivatives, QSAR studies are pivotal in predicting their therapeutic potential and guiding the synthesis of more potent analogues.

The process involves generating a set of molecular descriptors for a series of chalcones with known activities. These descriptors can be categorized as topological, electronic, physicochemical, and geometrical. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) and Ridge Regression (RR), are then employed to build a model that correlates these descriptors with biological activity. nih.gov For instance, a QSAR study on a set of 59 chalcone derivatives targeting the mitotic G2/M phase of the cell cycle demonstrated the importance of topological indices, electrostatic descriptors (like BCUT descriptors), and quantum chemical descriptors (like HOMO energy). nih.gov The combination of these descriptors resulted in a statistically significant model with a high coefficient of determination (R²) of 0.965, indicating a strong correlation. nih.gov

Table 1: Comparison of Statistical Parameters for Different QSAR Models on Chalcone Derivatives

Model Type/Study FocusDescriptors UsedQ² (LOO)R² (pred)Reference
Antimitotic Activity (MLR) Topological, Electrostatic, Quantum Chemical0.9650.8910.849 nih.gov
Antimalarial Activity (ANN) Quantum Chemical (Softness, Bond Lengths, Polarizability)0.997N/AVerified sciencepublishinggroup.com
Anti-inflammatory (TNF-α) Physicochemical (r(C3-C5), LUMO+1, LUMO+2)0.873N/AN/A researchcommons.orgresearchcommons.org

Note: R² (Coefficient of determination) measures the goodness of fit. Q² (Leave-one-out cross-validation R²) assesses the model's internal predictability. R² (pred) evaluates the model's ability to predict the activity of an external set of compounds.

These models allow researchers to screen virtual libraries of compounds like Bis(3,4-methylenedioxy)chalcone, prioritizing those with the highest predicted activity for synthesis and further testing.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into how the molecule interacts with and binds to its biological target, such as a protein or enzyme.

The process begins by placing the chalcone molecule (the ligand) into the binding site of the target protein, a configuration often determined by molecular docking. This entire system is then solvated in a box of water molecules with appropriate ions to mimic physiological conditions. mdpi.com The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a specific timescale, typically nanoseconds (ns). mdpi.com

Several key parameters are analyzed to understand the stability and dynamics of the chalcone-protein complex:

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in certain regions, like loops, are normal, but significant fluctuations in the binding site could indicate instability.

Radius of Gyration (RoG): Measures the compactness of the protein. A stable RoG suggests the protein is not unfolding during the simulation. nih.gov

Hydrogen Bonds (H-bonds): The number and duration of hydrogen bonds between the ligand and protein are monitored, as they are crucial for binding affinity and specificity. nih.gov

Solvent Accessible Surface Area (SASA): This parameter measures the surface area of the complex exposed to the solvent, providing insights into conformational changes upon ligand binding. nih.gov

A study on hybrid chalcone-thiazole derivatives targeting DNA gyrase B used a 100 ns MD simulation to confirm the stable binding of a lead compound. nih.gov Analysis of RMSD, RMSF, RoG, and hydrogen bonds all pointed to a stable and favorable interaction within the enzyme's active site. nih.gov Such simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine how a drug is processed by the body. In silico ADME prediction has become a standard practice to filter out compounds with poor pharmacokinetic profiles early in the drug discovery process.

Various web-based tools and software, such as SwissADME and OSIRIS, are used to calculate these properties for chalcone derivatives based on their molecular structure. rjptonline.org Key predicted parameters include:

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut into the bloodstream. High GI absorption is desirable for orally administered drugs. dergipark.org.tr

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound can cross the protective barrier surrounding the brain. This is crucial for drugs targeting the central nervous system. dergipark.org.tr

Lipinski's Rule of Five: A set of rules based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable. rjptonline.org

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound will inhibit major drug-metabolizing enzymes, which could lead to adverse drug-drug interactions.

Table 2: Representative Predicted ADME Properties for Chalcone Derivatives

PropertyDescriptionFavorable Range/OutcomeReference
Molecular Weight Mass of the molecule< 500 g/mol rjptonline.org
LogP (Lipophilicity) Octanol-water partition coefficient< 5 rjptonline.org
H-bond Donors Number of OH and NH groups< 5 rjptonline.org
H-bond Acceptors Number of O and N atoms< 10 rjptonline.org
GI Absorption Gastrointestinal absorption levelHigh dergipark.org.tr
BBB Permeant Blood-Brain Barrier penetrationYes/No (depending on target) dergipark.org.tr

Studies on steroidal chalcones and other derivatives have used these tools to identify candidates with favorable oral bioavailability and acceptable toxicity profiles, guiding further experimental evaluation. rjptonline.orgnih.gov

Density Functional Theory (DFT) Calculations for Spectroscopic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict its geometry, spectroscopic properties, and chemical reactivity.

The process involves optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This is often done using a specific functional and basis set, such as B3LYP/6-31G(d). researchcommons.org Once the geometry is optimized, various electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchcommons.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological receptors.

Spectroscopic Properties: DFT can be used to calculate vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum, and electronic transitions, which can be correlated with UV-Visible spectra. This helps in the characterization of the molecule.

DFT studies on chalcones have been used to determine parameters that are significant for their anti-inflammatory characteristics, such as the energies of the LUMO+1 and LUMO+2 orbitals. researchcommons.orgresearchcommons.org Furthermore, DFT is instrumental in elucidating reaction mechanisms, for example, in studying the cycloaddition reactions that chalcones can undergo. nih.gov

Ligand-Based Enzymatic Target Predictions

When the specific biological target of a compound like this compound is unknown, ligand-based computational methods can be used to predict potential protein targets. This approach relies on the principle that structurally similar molecules often have similar biological activities and bind to the same targets.

The process involves comparing the structure of the query chalcone to a large database of compounds with known biological activities and targets. If the chalcone is structurally similar to a set of molecules known to inhibit a particular enzyme, it is predicted that the chalcone may also inhibit that enzyme.

Chalcone derivatives have been identified as inhibitors of several important enzymes. For example, numerous studies have focused on designing chalcones as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govdergipark.org.tr Molecular docking and SAR studies have identified specific structural features of chalcones that lead to potent EGFR inhibition. nih.gov More recently, some chalcone derivatives were found to exert anticancer effects by targeting deubiquitinating enzymes (DUBs), a novel mechanism of action. nih.gov

By using the known EGFR- and DUB-inhibiting chalcones as reference structures, computational models can predict whether this compound is likely to bind to these or other related enzymes. These predictions provide testable hypotheses and can significantly narrow down the search for the compound's mechanism of action, guiding future in vitro and in vivo experiments.

Therapeutic Development and Future Directions for Bis 3,4 Methylenedioxy Chalcone

Bis(3,4-methylenedioxy)chalcone as a Lead Compound in Drug Discovery

This compound, a specific type of bis-chalcone, has emerged as a compound of significant interest in the field of drug discovery due to its diverse biological activities. ontosight.ainih.gov Its unique chemical structure, which features a propenone backbone connecting two methylenedioxybenzene groups, provides a foundation for therapeutic potential. ontosight.ai This scaffold has been investigated for various applications, including the treatment of amyloid diseases such as Alzheimer's, Parkinson's, and type 2 diabetes. chemicalbook.comscbt.com

The core chalcone (B49325) structure, consisting of an α,β-unsaturated carbonyl system between two aromatic rings, is a privileged scaffold in medicinal chemistry, known for a wide range of pharmacological effects. nih.govmdpi.comnih.gov Bis-chalcones, which possess two such systems, often exhibit enhanced or novel biological activities compared to their single-unit counterparts. nih.govmdpi.com Research has demonstrated that bis-chalcone derivatives can exhibit significant antiproliferative activity against various cancer cell lines, including melanoma and breast cancer. mdpi.combiomedpress.org For instance, certain bis-chalcone derivatives have shown potent cytotoxicity against MCF-7 breast cancer cells, with some compounds exhibiting greater activity than the reference drug tamoxifen. biomedpress.org

The therapeutic promise of this compound and related compounds stems from their ability to interact with various biological targets. These interactions underpin their observed antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai The exploration of this compound as a lead structure allows for systematic chemical modifications to optimize its activity and selectivity for specific therapeutic goals. nih.gov

Table 1: Investigated Therapeutic Areas for this compound and Related Bis-Chalcones

Therapeutic AreaSpecific Disease/ConditionKey Findings
Neurodegenerative DiseasesAlzheimer's Disease, Parkinson's DiseasePotential for treatment of amyloid diseases and synucleinopathies. chemicalbook.com
Metabolic DiseasesType 2 DiabetesInvestigated for its role in managing amyloid-related complications. chemicalbook.com
CancerMelanoma, Breast CancerDerivatives show significant cytotoxic and antiproliferative effects. mdpi.combiomedpress.org
Inflammatory ConditionsGeneral InflammationExhibits anti-inflammatory properties. ontosight.ai
Oxidative Stress-Demonstrates antioxidant capabilities. ontosight.ai

Strategies for Enhanced Bioactivity and Selectivity

To improve the therapeutic potential of this compound, researchers employ various strategies focused on enhancing its bioactivity and selectivity. A primary approach involves the synthesis of derivatives through chemical modifications to the core structure. mdpi.comnih.gov

Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nih.govnih.gov These studies systematically alter different parts of the molecule and assess the impact on biological activity. For example, research on chalcone inhibitors of breast cancer resistance protein (ABCG2) has shown that having a 3',4'-methylenedioxy-phenyl unit as the A-ring can be effective. nih.gov Further modifications to the B-ring, such as the addition of methoxy (B1213986) groups, can optimize inhibitory activity, although this may also increase cytotoxicity. nih.gov

Another strategy involves creating hybrid molecules by combining the chalcone scaffold with other pharmacologically active moieties. nih.gov For instance, hybrids of chalcones with molecules like rivastigmine (B141) or donepezil (B133215) have been synthesized to develop potent cholinesterase inhibitors for potential use in Alzheimer's disease treatment. nih.gov

The synthesis methods themselves can also be optimized to improve yields and create novel derivatives. Green chemistry approaches, such as microwave- and ultrasound-assisted synthesis, have been successfully used to produce bis-chalcones more efficiently than classical methods. mdpi.comnih.gov These techniques not only reduce reaction times and energy consumption but can also lead to the formation of unique compounds with potentially enhanced biological profiles. nih.gov

Table 2: Examples of Strategies to Enhance Bioactivity and Selectivity

StrategyDescriptionExample
Structure-Activity Relationship (SAR) Studies Systematic modification of the chemical structure to identify key functional groups for activity.Altering substituents on the phenyl rings of the chalcone to improve anticancer potency. nih.govnih.gov
Molecular Hybridization Combining the chalcone scaffold with other known pharmacologically active agents.Creating chalcone-rivastigmine hybrids to enhance cholinesterase inhibition. nih.gov
Green Synthesis Methods Utilizing environmentally friendly techniques like microwave or ultrasound assistance for synthesis.Microwave-assisted synthesis of bis-chalcones to improve reaction efficiency and yield. mdpi.comnih.gov
Conformational Restriction Modifying the molecule to limit its flexibility and lock it into a more active conformation.Creating α-conformationally restricted chalcones to study the impact on growth inhibitory effects. nih.gov

Challenges in Preclinical and Clinical Translation

Despite the promising in vitro and in vivo activities of this compound and its analogs, significant hurdles exist in translating these findings from the preclinical stage to clinical applications. nih.govd-nb.info This "valley of death" is a common challenge in drug development where promising compounds fail to demonstrate efficacy or safety in humans. d-nb.inforesearchgate.net

One of the primary challenges is the potential for off-target effects and toxicity. While modifications can enhance bioactivity, they can also introduce unintended interactions with other biological molecules, leading to adverse effects. nih.gov A thorough understanding of the compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) is essential but often complex for novel compounds. nih.gov

The complexity of the diseases being targeted, such as cancer and neurodegenerative disorders, also presents a significant challenge. frontiersin.org Preclinical models, while useful, may not fully recapitulate the intricacies of human disease, leading to a discrepancy between results in animal studies and human clinical trials. nih.govnih.gov For carrier-mediated agents, which can include complex formulations of compounds like bis-chalcones, interactions with the immune system and the tumor microenvironment can significantly influence their behavior and effectiveness in ways that are difficult to predict. nih.gov

Furthermore, issues related to manufacturing, formulation, and intellectual property can impede clinical translation. frontiersin.org Scaling up the synthesis of a complex molecule like this compound for clinical trials and eventual commercialization can be costly and technically demanding. frontiersin.org Ensuring the stability, solubility, and bioavailability of the final drug product is another critical aspect that requires extensive formulation development.

Emerging Applications and Unexplored Potential

The therapeutic potential of this compound and the broader class of bis-chalcones is not limited to the currently explored areas of cancer and neurodegenerative diseases. nih.govnih.gov Their diverse biological activities suggest a range of emerging applications and unexplored therapeutic avenues.

The inherent antioxidant and anti-inflammatory properties of these compounds make them potential candidates for treating a variety of conditions driven by oxidative stress and inflammation. ontosight.ai This could include cardiovascular diseases, autoimmune disorders, and certain metabolic conditions beyond diabetes.

Furthermore, the antimicrobial and antiparasitic activities observed in some bis-chalcone derivatives open up possibilities for developing new treatments for infectious diseases. nih.govnih.gov For example, specific bis-chalcones have shown promising activity against Leishmania and various bacterial and fungal strains. nih.gov

The unique photochemical properties of some chalcones also suggest non-therapeutic applications. Their use as photosensitizers and photoinitiators in material science is an emerging field that showcases their broader potential for innovation. nih.govnih.gov

Future research could also focus on developing bis-chalcones as probes to study biological pathways or as components of diagnostic agents. Their ability to interact with specific enzymes and receptors could be harnessed for these purposes. nih.gov The continued exploration of new synthetic methodologies will likely lead to the discovery of novel bis-chalcone structures with unique and potent biological activities, further expanding their potential applications in medicine and beyond. nih.gov

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound production?

  • Methodological Answer : Adopt Six Sigma principles:
  • Process analytical technology (PAT) : Implement in-line FTIR for real-time monitoring of reaction intermediates.
  • Control charts : Track critical quality attributes (CQAs) like purity and particle size distribution.
  • Design of experiments (DoE) : Use factorial designs to identify and control noise factors (e.g., raw material impurities) .

Cross-Disciplinary Applications

Q. How can this compound be integrated into hybrid materials for catalytic applications?

  • Methodological Answer : Explore coordination chemistry approaches:
  • Metal complexation : Synthesize Cu(II) or Fe(III) complexes and characterize via X-ray crystallography.
  • Catalytic testing : Assess peroxidase-like activity in H₂O₂ decomposition assays.
  • DFT calculations : Model charge transfer mechanisms at the chalcone-metal interface .

Q. What methodologies enable the study of this compound’s interaction with gut microbiota metabolites?

  • Methodological Answer : Combine metabolomics and metagenomics:
  • In vitro fermentation : Incubate with fecal microbiota in anaerobic chambers.
  • LC-MS/MS profiling : Identify biotransformation products (e.g., dihydrochalcones).
  • 16S rRNA sequencing : Corclude microbial diversity shifts with compound exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.